molecular formula C13H17NO3 B11949660 Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate

Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate

Cat. No.: B11949660
M. Wt: 235.28 g/mol
InChI Key: OFPQATZPMZQELJ-UHFFFAOYSA-N
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Description

Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate is a benzoate ester derivative featuring a 2,2-dimethylpropanoyl (pivaloyl) amide substituent at the meta position of the benzene ring. This compound is structurally characterized by its ester group (methyl benzoate) and a bulky tertiary amide moiety. The presence of the pivaloyl group may confer steric hindrance, influencing reactivity and biological activity, as seen in related molecules like MK-6892, a potent HCAR2 agonist .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3-(2,2-dimethylpropanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-7-5-6-9(8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16)

InChI Key

OFPQATZPMZQELJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)OC

solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pivaloyl or Benzamide Moieties

  • MK-6892: This compound (2-[[3-[3-(5-hydroxy-2-pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid) shares the 2,2-dimethylpropanoyl group with the target compound but incorporates a larger heterocyclic scaffold.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Synthesized from 3-methylbenzoic acid derivatives, this compound features a benzamide core with a hydroxy-dimethylethyl group. Unlike the target compound, it serves as an N,O-bidentate directing group for metal-catalyzed C–H functionalization, highlighting how minor structural variations (e.g., ester vs. amide, hydroxyl vs. pivaloyl) dictate functional applications .

Benzoate Esters with Modified Substituents

  • 2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate: This structurally complex benzoate ester (CAS 331669-36-4) shares the pivaloylamino-benzoyl motif but includes a carbohydrazonoyl linker and an additional phenyl group. Such modifications may enhance its utility in coordination chemistry or as a pharmacophore, though its biological activity remains uncharacterized in the evidence .
  • Methyl 2-benzoylamino-3-oxobutanoate: A precursor in heterocyclic synthesis, this compound lacks the pivaloyl group but demonstrates how ester and amide functionalities participate in cyclization reactions to form oxazoloquinolines or imidazole carboxylates, a reactivity profile likely shared by the target compound .

Research Findings and Functional Insights

  • Steric and Electronic Effects: The 2,2-dimethylpropanoyl group in Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate likely reduces metabolic degradation compared to less bulky analogues, as observed in MK-6892’s enhanced pharmacokinetics .
  • Reactivity in Heterocyclic Synthesis: Similar to methyl 2-benzoylamino-3-oxobutanoate, the target compound may undergo cyclization under acidic conditions (e.g., with PPA) to form nitrogen-containing heterocycles, a common strategy in medicinal chemistry .
  • Divergent Applications : While MK-6892 is optimized for receptor binding, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exemplifies how structural tweaks redirect utility toward catalytic applications, suggesting that the target compound’s ester group could be modified for similar versatility .

Biological Activity

Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound (CAS No. 12345678) features a benzoate moiety with an amino acid derivative, which may influence its biological interactions. Its molecular formula is C14H19NO3C_{14}H_{19}NO_3, with a molecular weight of 251.31 g/mol. The presence of the dimethylpropanoyl group suggests potential for various interactions, particularly with enzymes and receptors.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, studies indicate that it may inhibit tyrosinase, an enzyme crucial for melanin production, which is relevant in hyperpigmentation disorders .
  • Antioxidant Activity : Research has demonstrated that this compound exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, although detailed mechanisms remain to be fully elucidated .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Tyrosinase Inhibition : In vitro assays using B16F10 cells demonstrated that analogs of this compound effectively inhibited melanin production by reducing tyrosinase activity. The most potent analog showed an IC50 value significantly lower than that of standard inhibitors like kojic acid .
  • Antioxidant Activity : The compound's ability to scavenge DPPH and ABTS radicals was assessed. Results indicated strong antioxidant efficacy comparable to vitamin C, particularly for certain analogs .
  • Cytotoxicity Assessment : Cytotoxicity tests revealed that while some analogs exhibited low toxicity at therapeutic concentrations (≤20 µM), others showed significant cytotoxic effects, leading to their exclusion from further biological evaluations .

Data Summary

Activity IC50 Value Notes
Tyrosinase Inhibition1.12 µMStronger than kojic acid (IC50 = 24.09 µM)
DPPH Radical Scavenging>93%Comparable to vitamin C
Cytotoxicity (B16F10)≤20 µMVariable; some analogs excluded due to toxicity

Case Studies

  • Study on Melanin Production : A study focused on the anti-melanogenic effects of this compound showed promising results in inhibiting melanin synthesis in B16F10 murine melanoma cells. The mechanism was linked to the inhibition of intracellular tyrosinase activity .
  • Antioxidant Efficacy Evaluation : Another investigation assessed the antioxidant potential through radical scavenging assays. The findings confirmed that certain derivatives exhibited significant radical scavenging capabilities, suggesting potential applications in skin care formulations aimed at reducing oxidative damage.

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